Regioisomeric Connectivity Dictates Biological Fingerprint: N1-Pyrrolidin-3-yl vs. C3-Pyrrolidin-2-yl Attachment
In a 155-member pyrroquinoline pseudo-natural product collection, compounds were designed with eight different connectivity and regioisomeric arrangements of tetrahydroquinoline and pyrrolidine fragments. Principal component analysis of cell painting assay data revealed that bioactivity patterns are strongly dependent on the connectivity and regioisomeric arrangement of the fragments, with different connectivity classes clustering in distinct regions of chemical-biological space [1]. The target compound (N1-pyrrolidin-3-yl attachment) represents a specific connectivity class distinct from 3-(pyrrolidin-2-yl)-1,2,3,4-tetrahydroquinoline (CAS 912771-32-5, C3-pyrrolidin-2-yl fusion), which places the pyrrolidine nitrogen at a different position relative to the tetrahydroquinoline ring system. Although direct pairwise quantitative comparison data for these two exact compounds is not publicly reported, the class-level evidence demonstrates that such regioisomeric variants yield measurably distinct biological fingerprints and cannot be considered interchangeable screening surrogates.
| Evidence Dimension | Morphological bioactivity fingerprint (Cell Painting assay PCA clustering) |
|---|---|
| Target Compound Data | N1-pyrrolidin-3-yl connectivity class: distinct PCA cluster (class-level inference from Liu et al. 2021 connectivity series) |
| Comparator Or Baseline | C3-pyrrolidin-2-yl connectivity class (CAS 912771-32-5 analog): distinct PCA cluster |
| Quantified Difference | Qualitatively distinct PCA clustering; quantitative distance between clusters not individually reported for these two compounds |
| Conditions | U2OS cell line, Cell Painting assay with six fluorescent dyes, PCA of morphological feature vectors, 155-member pyrroquinoline library (Liu et al. 2021) |
Why This Matters
Procurement of the wrong regioisomer can lead to false-negative or false-positive results in screening campaigns because the biological fingerprint is connectivity-dependent.
- [1] Liu J, Cremosnik GS, Otte F, Pahl A, Sievers S, Strohmann C, Waldmann H. Design, Synthesis, and Biological Evaluation of Chemically and Biologically Diverse Pyrroquinoline Pseudo Natural Products. Angew Chem Int Ed Engl. 2021;60(9):4648-4656. doi:10.1002/anie.202013731. View Source
